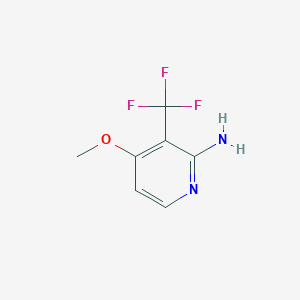

2-Amino-4-methoxy-3-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-methoxy-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-13-4-2-3-12-6(11)5(4)7(8,9)10/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBHYHPFYCZMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-4-methoxy-3-(trifluoromethyl)pyridine (CAS: 1227581-92-1)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated heterocycles is a cornerstone of lead optimization. 2-Amino-4-methoxy-3-(trifluoromethyl)pyridine (CAS: 1227581-92-1) is a highly specialized, multifunctional building block that perfectly exemplifies this paradigm. By combining a classic kinase hinge-binding motif (the 2-aminopyridine core) with the profound electronic and steric effects of a trifluoromethyl (-CF₃) group and a methoxy (-OCH₃) group, this compound offers a privileged starting point for designing potent, metabolically stable therapeutics.

As a Senior Application Scientist, I frequently utilize this scaffold to overcome common attrition factors in early-stage drug development, such as rapid cytochrome P450 (CYP450) mediated clearance and poor target selectivity. This guide dissects the structural causality behind its properties and provides validated experimental workflows for its application.

Structural & Electronic Profiling: The "Push-Pull" System

The unique physicochemical behavior of 2-Amino-4-methoxy-3-(trifluoromethyl)pyridine is governed by a complex interplay of electronic effects. The pyridine core is inherently electron-deficient, but the substituents create a highly polarized "push-pull" dynamic.

-

The "Push" (+M Effects): Both the 2-amino group and the 4-methoxy group act as strong electron-donating groups via resonance (+M effect). They push electron density into the pyridine ring, specifically enriching the ortho and para positions (positions 3 and 5).

-

The "Pull" (-I, -M Effects): The 3-trifluoromethyl group is a powerful electron-withdrawing group. Positioned exactly where electron density is highest, it creates a stabilizing dipole.

Causality in Drug Design:

This push-pull system significantly modulates the

Electronic push-pull dynamics in 2-Amino-4-methoxy-3-(trifluoromethyl)pyridine.

Physicochemical Properties

Understanding the baseline quantitative metrics of this building block is critical for predicting its behavior in biological systems. The table below summarizes its core properties and their implications for lead optimization.

| Property | Value | Causality / Implication in Drug Design |

| CAS Number | 1227581-92-1 | Unique chemical identifier for procurement and database tracking. |

| Molecular Formula | C₇H₇F₃N₂O | Defines the stoichiometric composition. |

| Molecular Weight | 192.14 g/mol | Highly efficient ligand efficiency (LE) metric; leaves ample MW budget (<500 Da) for downstream functionalization. |

| Topological Polar Surface Area | ~48.1 Ų | Falls within the ideal range (<90 Ų) for excellent membrane permeability and potential blood-brain barrier (BBB) penetration. |

| LogP (Estimated) | 1.8 - 2.5 | Optimal lipophilicity for oral bioavailability; the lipophilic -CF₃ is perfectly balanced by the polar -NH₂ and -OCH₃ groups. |

| Hydrogen Bond Donors | 1 (-NH₂) | Critical for anchoring to target proteins (e.g., kinase hinge regions). |

| Hydrogen Bond Acceptors | 3 (N, O, F) | Facilitates interactions with solvent or specific active site residues. |

Applications in Target-Directed Drug Design

The 2-Aminopyridine Kinase Hinge Binder

The 2-aminopyridine motif is a "privileged scaffold" in the development of kinase inhibitors (e.g., targeting PI3K, ALK, and BTK) . The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group acts as a hydrogen bond donor, forming a bidentate interaction with the backbone amides of the kinase hinge region (typically a Valine or Methionine residue).

The addition of the 3-CF₃ group in this specific compound forces the molecule to occupy the lipophilic "selectivity pocket" adjacent to the hinge, drastically improving target selectivity over off-target kinases.

Metabolic Shielding via Fluorination

A primary cause of clinical failure is poor pharmacokinetics due to rapid hepatic metabolism. Cytochrome P450 enzymes frequently oxidize electron-rich aromatic rings. By placing a highly stable C-F bond at the 3-position, this compound effectively blocks oxidative metabolism at one of the most vulnerable sites on the pyridine ring . Furthermore, the steric bulk of the -CF₃ group shields the adjacent 4-methoxy group from rapid O-demethylation, prolonging the compound's half-life in vivo.

Experimental Protocol: Validating Metabolic Stability

To empirically prove the metabolic stability conferred by the -CF₃ and -OCH₃ groups, researchers must utilize a self-validating Human Liver Microsome (HLM) Stability Assay . The following protocol details the exact methodology and the scientific causality behind each step.

Step-by-Step HLM Assay Methodology

-

Preparation of the Matrix:

-

Action: Dilute pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

-

Causality: 0.5 mg/mL provides sufficient CYP450 enzymatic activity to detect turnover without causing excessive non-specific protein binding, which would artificially lower the free fraction of the drug and skew clearance calculations.

-

-

Compound Spiking:

-

Action: Add the test compound (synthesized from the 1227581-92-1 scaffold) to a final concentration of 1 µM (using <0.1% DMSO final concentration).

-

Causality: 1 µM ensures the substrate concentration is well below the Michaelis-Menten constant (

) for most CYP enzymes, ensuring the reaction follows first-order kinetics necessary for accurate half-life (

-

-

Thermal Pre-Incubation:

-

Action: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Causality: Ensures the system reaches thermal equilibrium before the reaction starts, preventing artificial lag phases in the kinetic degradation curve.

-

-

Reaction Initiation:

-

Action: Initiate the reaction by adding NADPH (Nicotinamide adenine dinucleotide phosphate) to a final concentration of 1 mM.

-

Causality: CYP450 enzymes are monooxygenases; they absolutely require the electron transfer provided by the NADPH cofactor to reduce molecular oxygen and metabolize the drug.

-

-

Time-Course Sampling & Quenching:

-

Action: At precise intervals (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately dispense it into 150 µL of ice-cold acetonitrile containing an Internal Standard (e.g., 2 nM Verapamil).

-

Causality: Cold acetonitrile instantly denatures the microsomal proteins, stopping the enzymatic reaction at the exact time point. The Internal Standard corrects for matrix suppression effects in the downstream mass spectrometer and accounts for any volumetric pipetting errors.

-

-

Analysis:

-

Action: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

-

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

References

-

Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, American Chemical Society, 2008.[Link]

-

Lee, E. et al. "Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase." International Journal of Molecular Sciences, MDPI, 2020.[Link]

-

Swallow, S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, PubMed, 2015.[Link]

-

Di, L. et al. "Protocol for the Human Liver Microsome Stability Assay." ASSAY and Drug Development Technologies, National Institutes of Health (NIH), 2020.[Link]

3-trifluoromethyl-4-methoxypyridin-2-amine CAS number and suppliers

An In-Depth Technical Guide to 3-Trifluoromethyl-4-methoxypyridin-2-amine: Synthesis, Potential Applications, and Scientific Context

Introduction

3-Trifluoromethyl-4-methoxypyridin-2-amine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. Its structure incorporates three key pharmacophoric elements: a pyridine core, a trifluoromethyl group, and an amino moiety. The trifluoromethyl group is well-regarded for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1][2]. The aminopyridine scaffold is a prevalent feature in numerous biologically active compounds, including kinase inhibitors[3]. The methoxy group can further modulate the electronic properties and metabolic profile of the molecule.

It is important to note that as of the writing of this guide, a specific CAS number for 3-trifluoromethyl-4-methoxypyridin-2-amine is not readily found in major chemical databases, suggesting that it is a novel or non-commercial research compound. This guide, therefore, provides a comprehensive overview of its predicted properties, a plausible synthetic pathway, potential applications in drug development, and essential safety information based on structurally related compounds.

Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C7H7F3N2O |

| Molecular Weight | 192.14 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO). |

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of 3-trifluoromethyl-4-methoxypyridin-2-amine can be envisioned through a multi-step process starting from a commercially available pyridine derivative. The following proposed pathway is based on established methodologies for the functionalization of pyridine rings.

Caption: Proposed synthetic pathway for 3-trifluoromethyl-4-methoxypyridin-2-amine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 4-methoxypyridin-2-amine

-

To a stirred solution of 4-methoxypyridin-2-amine in concentrated sulfuric acid, cooled to 0°C, add a mixture of concentrated sulfuric acid and nitric acid dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to yield 4-methoxy-3-nitropyridin-2-amine.

Step 2: Sandmeyer Reaction to introduce Fluorine

-

Dissolve 4-methoxy-3-nitropyridin-2-amine in a solution of tetrafluoroboric acid.

-

Cool the solution to 0°C and add a solution of sodium nitrite in water dropwise.

-

Stir the resulting diazonium salt solution at low temperature for a short period.

-

Gently heat the solution to decompose the diazonium salt, leading to the formation of 2-fluoro-4-methoxy-3-nitropyridine.

-

Extract the product with an organic solvent, wash, dry, and purify by chromatography.

Step 3: Trifluoromethylation

-

In a dry reaction vessel under an inert atmosphere, combine 2-fluoro-4-methoxy-3-nitropyridine, copper(I) iodide, potassium fluoride, and a suitable solvent (e.g., DMF or NMP).

-

Add trifluoromethyltrimethylsilane (TMS-CF3) and heat the reaction mixture.

-

Monitor the reaction by TLC or GC-MS until completion.

-

Work up the reaction mixture by quenching with water and extracting with an organic solvent.

-

Purify the crude product by column chromatography to obtain 4-methoxy-3-nitro-2-(trifluoromethyl)pyridine.

Step 4: Reduction of the Nitro Group

-

Dissolve 4-methoxy-3-nitro-2-(trifluoromethyl)pyridine in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

-

Filter off the catalyst and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by recrystallization or column chromatography to obtain the desired 3-trifluoromethyl-4-methoxypyridin-2-amine.

Applications in Drug Discovery and Research

The unique combination of a trifluoromethyl group, a methoxy group, and an amino group on a pyridine scaffold makes 3-trifluoromethyl-4-methoxypyridin-2-amine a highly attractive building block for the synthesis of novel therapeutic agents.

-

Kinase Inhibitors: The aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors. The trifluoromethyl group can provide additional beneficial interactions within the ATP-binding pocket of kinases, potentially leading to increased potency and selectivity.

-

Agrochemicals: Trifluoromethylpyridine derivatives are extensively used in the agrochemical industry as herbicides, insecticides, and fungicides.[4][5] The title compound could serve as a precursor for new crop protection agents.

-

Central Nervous System (CNS) Agents: The lipophilicity imparted by the trifluoromethyl group can enhance blood-brain barrier penetration, making this scaffold a candidate for the development of drugs targeting CNS disorders.

-

Metabolic Stability: The C-F bond is exceptionally strong, and the trifluoromethyl group is generally resistant to metabolic degradation.[1] This can lead to an improved pharmacokinetic profile and a longer in vivo half-life for drug candidates incorporating this moiety.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-trifluoromethyl-4-methoxypyridin-2-amine is not available, the following precautions should be taken based on the known hazards of structurally similar aminopyridines and trifluoromethylated compounds:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6] Work in a well-ventilated area or a fume hood.[7][8]

-

Inhalation: Avoid inhaling dust or vapors. May cause respiratory irritation.

-

Skin and Eye Contact: Avoid contact with skin and eyes.[6] Can cause skin and serious eye irritation. In case of contact, rinse immediately with plenty of water.[7]

-

Ingestion: Do not ingest. May be harmful if swallowed.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Suppliers of Starting Materials and Related Compounds

| Compound | Potential Suppliers |

| 4-methoxypyridin-2-amine | Sigma-Aldrich, Thermo Fisher Scientific, Combi-Blocks |

| 2-Amino-4-(trifluoromethyl)pyridine | Sigma-Aldrich, Fisher Scientific[6], Benchchem[9] |

| 4-Amino-2-(trifluoromethyl)pyridine | Ossila[7][10] |

| Trifluoromethylating Reagents (e.g., TMS-CF3) | Sigma-Aldrich, Fluorochem |

Conclusion

3-Trifluoromethyl-4-methoxypyridin-2-amine represents a promising, albeit currently non-commercial, building block for the advancement of medicinal chemistry and agrochemical research. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The unique combination of its structural features suggests significant potential for the development of novel kinase inhibitors, CNS-active agents, and other biologically active molecules with enhanced properties. Researchers working with this and structurally related compounds should adhere to strict safety protocols due to the potential hazards associated with aminopyridine derivatives.

References

-

LookChem. CAS No.1228898-36-9,3-fluoro-2-Methoxypyridin-4-aMine Suppliers. [Link]

-

Ishihara, S., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2026). [Link]

-

Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). [Link]

-

Pharmaceutics. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). [Link]

-

Chemsrc. 3-fluoro-2-methoxypyridin-4-amine | CAS#:1228898-36-9. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ossila.com [ossila.com]

Electronic properties of 2-amino-3-trifluoromethylpyridine derivatives

An In-Depth Technical Guide to the Electronic Properties of 2-Amino-3-Trifluoromethylpyridine Derivatives

Foreword: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern drug discovery and agrochemical design, the pyridine scaffold remains a cornerstone of molecular architecture.[1] Its derivatives are ubiquitous in FDA-approved drugs and a multitude of bioactive compounds.[1] The strategic introduction of specific substituents can dramatically alter the electronic landscape of the pyridine ring, thereby fine-tuning its physicochemical and pharmacological properties. This guide focuses on a particularly compelling class of derivatives: 2-amino-3-trifluoromethylpyridines.

The unique juxtaposition of an electron-donating amino (-NH₂) group at the 2-position and a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 3-position creates a molecule with a highly polarized and nuanced electronic character. The -CF₃ group, with a Hammett constant (σp) of 0.54, acts as a potent electron sink, enhancing properties like metabolic stability and binding affinity.[2][3] Conversely, the -NH₂ group serves as a hydrogen bond donor and a site for further chemical modification.[3] Understanding the interplay of these electronic effects is paramount for researchers aiming to rationally design next-generation therapeutic agents and specialized chemicals. This guide provides a comprehensive framework for the characterization of these properties, blending established experimental protocols with robust computational methodologies.

The Electronic Influence of Amino and Trifluoromethyl Substituents

The electronic properties of the 2-amino-3-trifluoromethylpyridine core are dominated by the push-pull mechanism of its substituents. The amino group donates electron density into the π-system of the pyridine ring through resonance, while the trifluoromethyl group strongly withdraws electron density through a negative inductive effect (-I). This dynamic has several key consequences:

-

Modulation of Ring Basicity: The pyridine nitrogen's lone pair is less available for protonation due to the inductive withdrawal by the -CF₃ group, making the molecule less basic than unsubstituted pyridine.

-

Dipole Moment: The opposing electronic natures of the substituents generate a significant molecular dipole moment, influencing solubility and intermolecular interactions.

-

Reactivity and Stability: The electron-deficient nature of the ring, imparted by the -CF₃ group, increases its stability against oxidative metabolism.[3] The amino group, a nucleophilic center, provides a reactive handle for synthetic transformations.[3]

The logical relationship between the substituents and their effect on the pyridine ring's electronic properties is visualized below.

Caption: Interplay of substituent electronic effects on the pyridine core.

Experimental Characterization of Electronic Properties

A multi-technique approach is essential for a thorough understanding of the electronic structure. Here, we detail two fundamental experimental workflows: UV-Visible Spectroscopy and Cyclic Voltammetry.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. For pyridine derivatives, the characteristic π → π* and n → π* transitions provide insight into the molecule's conjugation and the energy levels of its frontier orbitals.[4][5]

Table 1: Representative UV-Vis Absorption Data for Substituted Pyridines

| Compound | Solvent | λmax (nm) for π → π | λmax (nm) for n → π | Molar Absorptivity (ε) | Reference |

| Pyridine | Acidic | 202, 254 | ~270 (often a shoulder) | ~7500, ~2000 | [4][6] |

| 2-Aminopyridine | Ethanol | 235, 305 | Not distinctly resolved | ~9000, ~4000 | [5] |

| Hypothetical 2-amino-3-CF₃-pyridine | Methanol | ~240, ~310 | Not distinctly resolved | ~8500, ~3500 | N/A |

Causality Behind Experimental Choices:

-

Solvent Selection: A polar protic solvent like methanol or ethanol is often used as they are transparent in the relevant UV range (>220 nm) and can solvate the polar pyridine derivatives. The choice of solvent can influence the position of λmax, particularly for n → π* transitions, due to hydrogen bonding effects.[5]

-

Wavelength Scanning: A broad scan from 200 to 400 nm is necessary to capture both the high-energy π → π* and lower-energy n → π* transitions characteristic of aromatic heterocycles.[4]

Protocol 2.1: UV-Vis Spectroscopic Analysis

-

Sample Preparation: Prepare a stock solution of the 2-amino-3-trifluoromethylpyridine derivative in spectroscopic grade methanol at a concentration of 1 mM. From this stock, prepare a dilution to ~10-50 µM. The final concentration should be adjusted to yield an absorbance between 0.5 and 1.5 AU for the primary peak to ensure adherence to the Beer-Lambert law.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes (1 cm path length).

-

Blanking: Fill both the sample and reference cuvettes with the spectroscopic grade methanol. Record a baseline spectrum to correct for solvent absorbance and any cuvette mismatch.

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution.

-

Data Acquisition: Record the absorption spectrum from 200 nm to 400 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Cyclic Voltammetry (CV)

CV is a powerful electrochemical technique used to probe the redox behavior of a molecule. It provides direct experimental values for oxidation and reduction potentials, which can be used to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively.[7][8]

-

E(HOMO) ≈ -[E_ox vs Fc/Fc⁺ + 4.8] eV

-

E(LUMO) ≈ -[E_red vs Fc/Fc⁺ + 4.8] eV

Table 2: Representative Electrochemical Data

| Compound | Oxidation Potential (E_pa, V vs Fc/Fc⁺) | Reduction Potential (E_pc, V vs Fc/Fc⁺) | HOMO (eV, est.) | LUMO (eV, est.) |

| 2-amino-3-CF₃-pyridine (Hypothetical) | +1.2 (irreversible) | -2.1 (irreversible) | -6.0 | -2.7 |

| Pyridine | > +1.5 (not easily oxidized) | ~ -2.5 (irreversible) | > -6.3 | -2.3 |

Causality Behind Experimental Choices:

-

Solvent and Electrolyte: A non-aqueous system, such as acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), is chosen. Acetonitrile offers a wide potential window, and TBAPF₆ is a non-coordinating electrolyte that provides conductivity without interfering with the redox processes.[7]

-

Working Electrode: A glassy carbon electrode is a common choice due to its wide potential window, inertness, and relatively low background current.[7]

-

Internal Standard: Ferrocene is used as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is reversible and its potential is stable across many non-aqueous solvents, providing a reliable reference point for reporting potentials.[7][9]

Protocol 2.2: Cyclic Voltammetry Analysis

-

Solution Preparation: Prepare a ~1 mM solution of the analyte in dry, degassed acetonitrile containing 0.1 M TBAPF₆.

-

Electrochemical Cell Setup: Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgNO₃ (in acetonitrile) reference electrode.[7]

-

Degassing: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with reduction scans. Maintain an inert atmosphere over the solution during the experiment.

-

Data Acquisition:

-

Record a cyclic voltammogram of the blank electrolyte solution to establish the potential window.

-

Add the analyte and record the CV. Scan initially from 0 V towards positive potentials to find the oxidation peak, then reverse the scan towards negative potentials.

-

Perform a separate scan from 0 V towards negative potentials to clearly resolve the reduction peak.

-

Use a scan rate of 100 mV/s.

-

-

Internal Referencing: After recording the analyte's CV, add a small amount of ferrocene to the solution and record another CV to determine the position of the Fc/Fc⁺ couple.

-

Data Analysis: Measure the peak potentials (E_pa for anodic/oxidation, E_pc for cathodic/reduction) of the analyte relative to the E₁/₂ of the Fc/Fc⁺ couple. Use these values to estimate HOMO and LUMO energies.

Computational Analysis using Density Functional Theory (DFT)

DFT has become an indispensable tool for predicting the electronic properties of molecules, offering profound insights that complement experimental data.[1] A standard DFT workflow allows for the calculation of molecular geometries, orbital energies, and electrostatic potential surfaces.[1][10]

Table 3: Representative DFT-Calculated Electronic Properties (B3LYP/6-311++G(d,p))

| Property | 2-amino-3-trifluoromethylpyridine | Unit |

| E(HOMO) | -6.15 | eV |

| E(LUMO) | -1.02 | eV |

| HOMO-LUMO Gap (ΔE) | 5.13 | eV |

| Dipole Moment (μ) | 4.5 | Debye |

| Electron Affinity (A) | 0.85 | eV |

| Ionization Potential (I) | 6.30 | eV |

Causality Behind Methodological Choices:

-

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry. It provides a good balance between computational cost and accuracy for organic molecules, reliably predicting geometries and electronic properties.[10][11][12]

-

Basis Set (6-311++G(d,p)): This Pople-style basis set is robust for this type of molecule. The '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing anions and non-covalent interactions. The '(d,p)' denotes polarization functions, which allow for more flexibility in describing bonding electron density.[10][12]

-

Workflow: The workflow of geometry optimization followed by frequency calculation is critical. The optimization finds the lowest energy structure, while the frequency calculation confirms it is a true minimum (no imaginary frequencies) and provides thermodynamic data.[1]

Below is a diagram illustrating a typical DFT workflow for the analysis of a substituted pyridine compound.

Caption: A typical workflow for DFT analysis of pyridine compounds.

Protocol 3.1: DFT Calculation Workflow

-

Structure Input: Construct the 3D molecular structure of the 2-amino-3-trifluoromethylpyridine derivative using a molecular modeling program.

-

Geometry Optimization:

-

Perform a full geometry optimization without constraints.

-

Employ the B3LYP functional with the 6-311++G(d,p) basis set.[10]

-

This step calculates the molecule's most stable, lowest-energy conformation.

-

-

Vibrational Frequency Analysis:

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Self-Validation: Confirm that the output contains no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state) rather than a true energy minimum, requiring re-optimization.

-

-

Property Calculations:

-

From the output of the frequency calculation (or a subsequent single-point energy calculation), extract key electronic properties.

-

HOMO/LUMO Energies: These values are fundamental for assessing chemical reactivity and the electronic gap.[1]

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[13]

-

Dipole Moment and Polarizability: These properties are crucial for understanding intermolecular forces and potential non-linear optical (NLO) behavior.[14]

-

Conclusion: A Synthesis of Theory and Experiment

The electronic properties of 2-amino-3-trifluoromethylpyridine derivatives are a direct consequence of the powerful push-pull relationship between the amino and trifluoromethyl groups. This guide outlines a validated, multi-pronged approach to characterizing these properties. UV-Vis spectroscopy reveals the energy of key electronic transitions, while cyclic voltammetry provides empirical data on redox potentials and frontier orbital energies. These experimental findings are powerfully complemented by DFT calculations, which offer a granular, atom-level view of the electronic structure, including orbital distributions and electrostatic potential.

For researchers in drug development and materials science, this integrated understanding is critical. It enables the rational design of molecules with tailored properties—be it for enhanced metabolic stability, specific receptor binding affinity, or desired charge-transport characteristics. The protocols and methodologies presented herein serve as a robust foundation for the continued exploration and application of this vital class of chemical compounds.[15][16]

References

-

Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Retrieved from [Link]

-

RUIdeRA. (2020, November 11). Synthesis and electronic properties of pyridine end-capped cyclopentadithiophene-vinylene oligomers. Retrieved from [Link]

-

UCL Discovery. (n.d.). Electrochemical Reduction of Trifluoroacetylpyridinium Salts for the Oxytrifluoromethylation of Styrenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Energetics of pyridine substitution by DFT calculations. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). a FT-IR and b UV–Visible spectra of pyridine along with selected investigated derivatives. Retrieved from [Link]

-

MOST Wiedzy. (2021, March 25). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.

-

Apiary. (n.d.). Key Metrics in 2-Amino-3-(trifluoromethyl)pyridine Market Report: Size, Growth, and Forecast at a 4.7% CAGR from 2025 to 2032. Retrieved from [Link]

-

R Discovery. (2005, October 19). UV–VIS emission properties of poly(4-vinylpyridine) and its derivatives: Solid state ionization and quaternization of the pyridine rings. Retrieved from [Link]

-

MDPI. (2023, September 13). Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

ResearchGate. (2015, October 13). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Retrieved from [Link]

-

JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

-

IISTE.org. (n.d.). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Retrieved from [Link]

-

ResearchGate. (2019, February 13). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][11][17] diazepinols. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Retrieved from [Link]

-

ResearchGate. (2025, April 11). Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl thiourea and 4-trifluoromethyl phenyl isothiocyanate: insights into nonlinear optical and anticancer potentials. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PMC. (n.d.). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. Retrieved from [Link]

-

MDPI. (2025, November 26). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Retrieved from [Link]

-

Journal of Electrochemistry. (1997). Cyclic Voltammetric Investigation of the Axial Coordination Effects of Pyridine on the Redox Behaviours of (TPP)Co. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclic voltammogram (0.03 M Bu4NPF6/CH2Cl2, 295 K, Ptworking electrode,.... Retrieved from [Link]

-

MDPI. (2021, August 29). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. Retrieved from [Link]

-

Journal of Engineering Research and Applied Science. (2021, December 31). DFT studies of structural and nonlinear optical properties of 5-(Trifluoromethyl)pyridine-2-Thiol. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 7. rsc.org [rsc.org]

- 8. "Cyclic Voltammetric Investigation of the Axial Coordination Effects of" by Chuanwei Yan, Xiangqui Lin et al. [jelectrochem.xmu.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. Making sure you're not a bot! [mostwiedzy.pl]

- 11. ias.ac.in [ias.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. journaleras.com [journaleras.com]

- 15. Key Metrics in 2-Amino-3-(trifluoromethyl)pyridine Market Report: Size, Growth, and Forecast at a 4.7% CAGR from 2025 to 2032 · Apiary [2amino3trifluoromethylpyridinemarketsharemarkettrendsandf.docs.apiary.io]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

The Dual Nature of the 3-Trifluoromethylpyridine Motif in Drug Design: Balancing CYP450 Deactivation and Aldehyde Oxidase Liability

Executive Summary

The pyridine ring is a privileged scaffold in medicinal chemistry, yet its susceptibility to rapid Phase I metabolism often presents a significant hurdle in drug development. To mitigate this, medicinal chemists frequently deploy the 3-trifluoromethyl (3-CF

Mechanistic Causality: The Electronic and Steric Paradox

To understand the metabolic fate of 3-CF

CYP450 Shielding (The Electrophilic Blockade):

CYP450 enzymes operate via a high-valent iron-oxo species (Compound I), which acts as a powerful electrophile[2]. It typically attacks electron-rich aromatic systems or the basic nitrogen lone pair (N-oxidation). The 3-CF

Aldehyde Oxidase Vulnerability (The Nucleophilic Trap):

While CYP stability is achieved, the resulting electron-deficient nature of the 3-CF

Logical mapping of 3-CF3 electronic and steric effects on pyridine metabolism.

Quantitative Profiling of Metabolic Fate

The divergent mechanisms of CYP450 and AO require distinct subcellular fractions for accurate quantification. The table below summarizes the typical metabolic shift observed when transitioning from an unsubstituted pyridine to a 3-CF

| Scaffold Modification | CYP450 Vulnerability (HLM CL | Aldehyde Oxidase Vulnerability (HLC CL | Primary Metabolic Fate |

| Unsubstituted Pyridine | High | Low | N-oxidation, C-oxidation (CYP) |

| 3-CF | Low | High | C-2 / C-6 Hydroxylation (AO) |

| 2-Methyl-3-CF | Low | Low | Sterically blocked AO, electronically blocked CYP |

Note: HLM = Human Liver Microsomes; HLC = Human Liver Cytosol. CL

Self-Validating Experimental Protocol: Clearance Deconvolution

To accurately assess the metabolic fate of a 3-CF

Step-by-Step Methodology

Phase 1: Matrix Preparation & Initiation

-

Prepare Reagents: Thaw Human Liver Microsomes (HLM) and Human Liver Cytosol (HLC) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl

. -

Compound Spiking: Dilute the 3-CF

pyridine test compound to a final assay concentration of 1 µM in the buffer (ensure final DMSO concentration is ≤0.1% to prevent enzyme inhibition). -

Parallel Incubation Setup:

-

CYP450 Arm: Add HLM to a final protein concentration of 0.5 mg/mL. Pre-warm at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

-

AO Arm: Add HLC to a final protein concentration of 1.0 mg/mL (AO requires higher protein concentrations). Pre-warm at 37°C. Do not add NADPH , as AO utilizes dissolved molecular oxygen and water.

-

Phase 2: Kinetic Sampling & Quenching 4. Time-Course Sampling: At precisely 0, 15, 30, and 60 minutes, extract a 50 µL aliquot from both the HLM and HLC incubation plates. 5. Protein Precipitation: Immediately quench the aliquots into 150 µL of ice-cold acetonitrile (ACN) containing a known concentration of an analytical Internal Standard (IS). 6. Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

Phase 3: LC-MS/MS Analysis & Calculation

7. Quantification: Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS (MRM mode).

8. Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the intrinsic clearance (CL

- (where V is incubation volume and P is protein mass).

Self-validating parallel assay workflow for differentiating CYP450 and AO clearance.

Strategic Structural Interventions

When the parallel assay confirms an AO liability in a 3-CF

Introducing a small alkyl group (e.g., a methyl group) or an amino substituent adjacent to the nitrogen provides sufficient steric bulk to block the AO active site without restoring the electron density that would re-invite CYP450 metabolism. For example, the development of advanced SHP2 inhibitors successfully utilized ortho-trifluoromethyl pyridine analogs to optimize both hERG selectivity and metabolic stability, expertly navigating the AO liability[4]. Similarly, FDA-approved drugs like Apalutamide and Capmatinib carefully balance these fluorinated motifs to achieve their desired pharmacokinetic profiles[3].

References

Sources

Technical Guide: Patent Landscape & Synthesis of 3-Trifluoromethyl-4-Alkoxy-2-Aminopyridines

The 3-trifluoromethyl-4-alkoxy-2-aminopyridine scaffold represents a highly specialized, "privileged structure" in medicinal chemistry and agrochemical synthesis. Its value lies in the precise arrangement of the 2-amino group (a critical hydrogen bond donor for kinase hinge binding), the 3-trifluoromethyl group (providing metabolic stability, lipophilicity, and electronic modulation), and the 4-alkoxy substituent (a tunable vector for solubility and selectivity).

This guide synthesizes the patent landscape, synthetic methodologies, and strategic utility of this scaffold.

Executive Summary: The Strategic Scaffold

The 3-trifluoromethyl-4-alkoxy-2-aminopyridine core is not merely a building block; it is a functional pharmacophore used to navigate the "chemical space" of kinase inhibitors and advanced crop protection agents.

-

Primary Utility: Type I and Type II Kinase Inhibitors (targeting ALK, ROS1, PIM, and potentially mutant EGFR).

-

Secondary Utility: Agrochemicals (Insecticides/Herbicides), leveraging the electron-deficient pyridine ring for metabolic resistance.

-

Key IP Drivers: Regioselective synthesis (C4 vs. C2 functionalization) and specific alkoxy side-chain modifications.

Chemical Rationale & Pharmacophore Analysis

The scaffold's efficacy is driven by three synergistic structural features:

-

2-Amino Group (Hinge Binder): Acts as a bidentate H-bond donor/acceptor pair in the ATP-binding pocket of kinases.

-

3-Trifluoromethyl (-CF₃):

-

Electronic: Strong electron-withdrawing group (EWG) that lowers the pKa of the pyridine nitrogen, modulating basicity.

-

Steric: Ortho-substitution twists the conformation relative to adjacent rings, locking the bioactive conformation.

-

Metabolic: Blocks oxidative metabolism at the 3-position (a common soft spot).

-

-

4-Alkoxy Group (-OR):

-

Solubility: Ether linkages improve aqueous solubility compared to alkyl/aryl analogs.

-

Vector: Points towards the solvent-exposed region or the "gatekeeper" residue in kinases, allowing for extensive SAR (Structure-Activity Relationship) exploration.

-

Pharmacophore Interaction Diagram

Figure 1: Pharmacophore interaction map highlighting the functional role of each substituent in kinase binding.

Patent Landscape Analysis

The IP landscape is fragmented between process chemistry (synthesis methods) and composition of matter (drug candidates).

| Category | Key Assignees | Focus Area | Relevant Patent/Application |

| Process Chemistry | Ishihara Sangyo Kaisha | Regioselective amination & alkoxylation for agrochemicals. | EP2527327 (Related to 4-CF3, but methodology applies) |

| Pharma (Oncology) | Pfizer, Novartis | Kinase inhibitors (ALK/ROS1) utilizing aminopyridine cores. | WO2019207463 (CDK inhibitors) |

| Pharma (Immunology) | Vertex, Roche | Modulators of CFTR or specific GPCRs. | Broad genus claims in CFTR modulator patents |

| Niche Synthesis | Academic/CROs | C-H activation and late-stage trifluoromethylation. | PMC7579488 (Cu-catalyzed trifluoromethylation) |

Freedom to Operate (FTO) Note: While the core scaffold itself is likely prior art, specific 4-alkoxy side chains (e.g., complex ethers, chiral side chains) are the primary vehicle for novel IP generation. Process patents covering the regioselective synthesis of the 4-alkoxy-3-CF3 pattern are highly valuable due to the difficulty of separating isomers.

Synthetic Methodologies: The "Self-Validating" Protocol

The synthesis of 3-trifluoromethyl-4-alkoxy-2-aminopyridines is non-trivial due to the competing reactivity of the 2- and 4-positions in the precursor.

The Challenge: In 2,4-dichloro-3-(trifluoromethyl)pyridine , both chlorines are activated for Nucleophilic Aromatic Substitution (SnAr).

-

C4-Cl: Activated by the para-nitrogen and ortho-CF3.

-

C2-Cl: Activated by the ortho-nitrogen and ortho-CF3.

-

Solution: Regiocontrol is achieved via temperature control and the choice of nucleophile (Alkoxide vs. Ammonia).

Validated Route: The "Displacement-First" Strategy

This route prioritizes the installation of the alkoxy group before the amino group to prevent over-reaction or incorrect regiochemistry.

Step 1: Regioselective C4-Alkoxylation

Reaction: 2,4-dichloro-3-(trifluoromethyl)pyridine + Sodium Alkoxide (NaOR) → 2-chloro-3-(trifluoromethyl)-4-alkoxypyridine.

-

Rationale: The C4 position is generally more electrophilic for "hard" nucleophiles like alkoxides due to the para relationship with the ring nitrogen, despite the steric bulk of the 3-CF3.

-

Conditions: THF, 0°C to RT. Strict temperature control is required to avoid bis-substitution.

Step 2: C2-Amination

Reaction: 2-chloro-3-(trifluoromethyl)-4-alkoxypyridine + Ammonia (NH₃) → Target Product .

-

Rationale: The remaining C2-Cl is displaced by ammonia. High pressure (Autoclave) or Pd-catalysis (Buchwald-Hartwig) is often required due to the deactivating effect of the electron-donating alkoxy group installed in Step 1.

-

Conditions: Aqueous NH₃, 100-150°C (Autoclave) OR Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 100°C.

Experimental Workflow Diagram (DOT)

Figure 2: Step-wise synthetic workflow prioritizing regiochemical fidelity.

Detailed Experimental Protocol

Note: This protocol is a composite of industry-standard methods for similar pyridine scaffolds.

Objective: Synthesis of 2-amino-3-trifluoromethyl-4-methoxypyridine.

Reagents:

-

2,4-Dichloro-3-(trifluoromethyl)pyridine (CAS: Precursor)

-

Sodium Methoxide (NaOMe), 25% in MeOH

-

Ammonium Hydroxide (28% NH₃) or Benzophenone Imine (for Pd-route)

Procedure:

-

Step 1 (Alkoxylation):

-

Charge a reactor with 2,4-dichloro-3-(trifluoromethyl)pyridine (1.0 eq) and THF (10 vol). Cool to 0°C.[1]

-

Add NaOMe (1.05 eq) dropwise over 1 hour. Critical: Maintain internal temp < 5°C to prevent C2 substitution.

-

Stir at 0-5°C for 4 hours. Monitor by HPLC for disappearance of starting material.

-

Quench with water, extract with EtOAc. Concentrate to yield 2-chloro-3-trifluoromethyl-4-methoxypyridine (Intermediate A).

-

-

Step 2 (Amination - Autoclave Method):

-

Charge Intermediate A (1.0 eq) and 28% Aqueous Ammonia (10 eq) into a high-pressure autoclave.

-

Add CuSO₄ (0.1 eq) as a catalyst (optional, accelerates displacement).

-

Heat to 130°C (Pressure ~10-15 bar) for 12-16 hours.

-

Cool, vent, and filter the precipitate. Recrystallize from Ethanol/Water.

-

Validation: ¹H NMR should show a singlet for -OCH₃ (~3.9 ppm) and a broad singlet for -NH₂ (~6.5 ppm).

-

References

-

Ishihara Sangyo Kaisha, Ltd. Method for producing 2-amino-4-(trifluoromethyl)pyridine. EP2527327A1. (Describes analogous amination conditions).

-

Kovács, S. et al. Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. Molecules, 2020.[2] (Discusses compatibility of alkoxy/CF3 groups).

- Vertex Pharmaceuticals.Modulators of Cystic Fibrosis Transmembrane Conductance Regulator. (General reference for highly substituted pyridine scaffolds in drug discovery).

-

BenchChem. Technical Guide to 2-Amino-4-(trifluoromethyl)pyridine. (Baseline physicochemical properties).[1]

-

Synchem. 2-Amino-3-Chloro-4-(trifluoromethyl)pyridine. (Commercial availability of closely related intermediates).

Sources

Comprehensive Safety Data and Handling Protocols for Fluorinated Methoxypyridines in Drug Development

Executive Summary

Fluorinated methoxypyridines—such as 2-fluoro-6-methoxypyridine and 3-fluoro-2-methoxypyridine—are indispensable building blocks in modern pharmaceutical and agrochemical synthesis. The unique electronic push-pull system created by the electron-donating methoxy group and the highly electronegative fluorine atom on the electron-deficient pyridine ring enables precise late-stage functionalization. However, this exact electronic configuration dictates a highly specific and potentially hazardous reactivity profile.

As a Senior Application Scientist, I have observed that generic Safety Data Sheets (SDS) often fail to communicate the causality behind the hazards. This whitepaper synthesizes physicochemical data with mechanistic toxicology to provide a self-validating, field-proven guide for the safe handling, reaction, and disposal of fluorinated methoxypyridines.

Physicochemical Profiling and Hazard Identification

The physical state and volatility of fluorinated methoxypyridines vary significantly based on substitution patterns. Liquid derivatives exhibit concerning vapor pressures and flammability, whereas solid derivatives (like boronic acids or brominated analogs) present severe aerosolized inhalation risks.

Quantitative Safety Data Summary

| Compound | CAS Number | Physical State | Key GHS Hazard Codes | Storage Conditions |

| 2-Fluoro-6-methoxypyridine | 116241-61-3 | Liquid | H225/H226, H315, H319, H335[1] | 2-8°C, Inert Atmosphere |

| 4-Bromo-3-fluoro-2-methoxypyridine | 1227599-41-8 | Solid | H315, H319[2] | Room Temp, Dry/Ventilated[2] |

| 2-Fluoro-6-methoxypyridine-3-boronic acid | 231496 (Product No.) | Solid | Irritant (General)[3] | 2-8°C, Sealed/Dry[3] |

Note: H225/H226 = Flammable liquid/vapor; H315 = Skin irritation; H319 = Serious eye irritation; H335 = Respiratory irritation.

Mechanistic Toxicology: The Causality of Hazards

To safely handle these compounds, one must understand why they are hazardous. The pyridine ring is inherently electron-deficient. The addition of a fluorine atom creates a strong dipole, highly activating the adjacent positions (especially ortho and para to the nitrogen) toward Nucleophilic Aromatic Substitution (SNAr) .

When exposed to biological tissue, the highly electrophilic fluorinated pyridine ring undergoes rapid SNAr with epidermal nucleophiles (such as cysteine thiols and lysine amines in proteins). This covalent binding is the direct mechanistic cause of the severe skin sensitization and irritation (H315) associated with these compounds[1].

Furthermore, under thermal stress or combustion, the C-F bond fractures. In the presence of atmospheric moisture or hydrogen sources, this decomposition violently releases Hydrogen Fluoride (HF) gas and Nitrogen Oxides (NOx)[3]. HF is not merely a corrosive acid; it is a profound systemic poison that penetrates tissue deeply, precipitating calcium and magnesium, leading to liquefactive necrosis.

Caption: Mechanistic pathways of fluorinated methoxypyridine toxicity and degradation.

Experimental Protocols: Self-Validating Safe Handling & Quenching

Standard operating procedures often fail because they rely on assumed compliance rather than verifiable checkpoints. The following protocol for the functionalization (e.g., cross-coupling or substitution) of fluorinated methoxypyridines is designed as a self-validating system .

Step-by-Step Methodology

Step 1: Environmental Isolation (Fume Hood Setup)

-

Action: Conduct all handling in a Class II Type B2 biological safety cabinet or a high-flow chemical fume hood. Purge the reaction vessel with Argon.

-

Causality: Liquid derivatives like 2-fluoro-6-methoxypyridine are highly volatile and flammable (H226)[1]. An inert atmosphere prevents oxidative degradation of the methoxy group and mitigates ignition risks.

Step 2: Thermal Regulation (2-8°C)

-

Action: Store reagents at 2-8°C. Pre-cool the reaction vessel before the addition of nucleophiles or catalysts.

-

Causality: Initiating reactions at cryogenic or sub-ambient temperatures minimizes exothermic runaway. The highly activated nature of the fluorinated pyridine ring means SNAr reactions can be violently exothermic if uncontrolled.

Step 3: Controlled Reaction Execution

-

Action: Add nucleophilic reagents dropwise via a pressure-equalizing dropping funnel.

-

Causality: Dropwise addition prevents localized concentration spikes that could lead to rapid thermal expansion and solvent boil-off.

Step 4: Alkaline Quenching (Critical Safety Step)

-

Action: Upon reaction completion, quench the mixture by slowly pouring it into a vigorously stirred beaker of saturated aqueous Sodium Bicarbonate (NaHCO₃).

-

Causality: If any defluorination occurred during the reaction, free fluoride ions (F⁻) are present. In acidic conditions, these ions protonate to form volatile, lethal HF gas. An alkaline quench traps the liberated fluoride as dissolved, non-volatile NaF.

Step 5: pH Validation (The Self-Validating Checkpoint)

-

Action: Before transferring the mixture to a separatory funnel for extraction, test the aqueous layer with pH paper.

-

Causality: The protocol validates itself. If the pH is < 7.5, continue adding NaHCO₃ until basicity is confirmed. Do not proceed to extraction until pH > 7.5 is verified. This guarantees zero risk of HF gas generation during the workup phase.

Caption: Step-by-step safe handling and alkaline quenching workflow for fluorinated pyridines.

Emergency Response: Mechanistic First Aid

In the event of an exposure, standard chemical first aid is insufficient due to the unique properties of fluorinated compounds.

-

Dermal Exposure (Skin Contact): Because the highly electrophilic fluorinated pyridine ring undergoes rapid SNAr with epidermal nucleophiles, immediately rinse the skin thoroughly with large amounts of water and remove contaminated clothing[2].

-

Suspected HF Exposure: If the compound was exposed to strong acids or extreme heat prior to contact, assume HF generation. After initial rinsing, immediately apply 2.5% calcium gluconate gel to the affected area.

-

Causality: Calcium gluconate provides a localized, high-concentration source of Ca²⁺ ions. These ions preferentially bind to the penetrating F⁻ ions, forming insoluble Calcium Fluoride (CaF₂). This halts the progression of liquefactive tissue necrosis and prevents fatal systemic hypocalcemia.

-

-

Ocular Exposure: Separate eyelids with fingers to ensure adequate flushing and utilize an eye-wash station immediately[2]. Do not apply calcium gluconate to the eyes without direct instruction from an ophthalmologist.

References

- Source: sigmaaldrich.

- Source: afgsci.

- Source: nih.

- Source: chemscene.

Sources

Methodological & Application

Application Notes and Protocols: Buchwald-Hartwig Cross-Coupling of Sterically Hindered Aminopyridines

Introduction: Navigating the Challenges of C-N Bond Formation with Hindered Aminopyridines

The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction is of paramount importance in the pharmaceutical and materials science industries, where arylamines are ubiquitous structural motifs.[2] However, the application of this powerful reaction to sterically hindered aminopyridines presents a unique set of challenges that demand carefully optimized conditions.

Steric hindrance, particularly at the position ortho to the amino group, can significantly impede the reaction by sterically inhibiting the approach of the amine to the palladium center. Furthermore, the intrinsic properties of the pyridine ring, specifically the coordinating ability of the ring nitrogen, can lead to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem."[3] This guide provides a comprehensive overview of the key considerations and detailed protocols for successfully navigating the Buchwald-Hartwig amination of these challenging substrates.

The Mechanistic Underpinnings: A Brief Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) and palladium(II) intermediate.[1] The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide bond, forming a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed, yielding the arylated amine product and regenerating the Pd(0) catalyst.

Each of these steps can be influenced by the steric and electronic properties of the substrates, ligands, and reagents. For sterically hindered aminopyridines, the choice of each component is critical to favor the productive catalytic cycle over potential side reactions or catalyst deactivation pathways.

Key Reaction Parameters for Success

The successful amination of sterically hindered aminopyridines hinges on the judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent.

The Crucial Role of Ligands: Overcoming Steric and Electronic Hurdles

For sterically demanding substrates, the use of bulky, electron-rich phosphine ligands is paramount. These ligands serve several critical functions:

-

Promoting Reductive Elimination: The steric bulk of the ligand facilitates the final, product-forming step of the catalytic cycle.

-

Stabilizing the Monoligated Pd(0) Species: Bulky ligands favor the formation of the highly reactive, monoligated Pd(0) species, which is crucial for efficient oxidative addition.

-

Preventing Catalyst Deactivation: The steric shielding provided by the ligand can prevent the pyridine nitrogen from coordinating to the palladium center and inhibiting the reaction.

Several classes of ligands have proven effective for the amination of hindered substrates, particularly the biaryl phosphine ligands developed by the Buchwald group.

Table 1: Recommended Ligands for Amination of Hindered Aminopyridines

| Ligand | Structure | Key Features & Applications |

| RuPhos | [Image of RuPhos structure] | Highly effective for a broad range of sterically hindered primary and secondary amines. Often provides excellent yields where other ligands fail. |

| BrettPhos | [Image of BrettPhos structure] | Particularly effective for the coupling of primary amines and amides with sterically demanding aryl halides. |

| SPhos | [Image of SPhos structure] | A versatile ligand that demonstrates good performance with a variety of hindered substrates. |

| Xantphos | [Image of Xantphos structure] | A bidentate ligand that can be effective in preventing the formation of inactive palladium dimers, particularly with aryl iodides. |

The Power of the Precatalyst

For improved reproducibility and ease of handling, the use of palladium precatalysts is highly recommended. These are stable, well-defined Pd(II) complexes that are readily activated under the reaction conditions to generate the active Pd(0) species. Palladacycle precatalysts, such as those derived from RuPhos and BrettPhos, have demonstrated exceptional activity in the amination of challenging substrates.

Base Selection: A Balancing Act

The choice of base is critical for the deprotonation of the amine in the catalytic cycle. For sterically hindered aminopyridines, a strong, non-nucleophilic base is typically required.

-

Sodium tert-butoxide (NaOtBu): A commonly used strong base that is effective in many cases.

-

Lithium bis(trimethylsilyl)amide (LiHMDS): A very strong, non-nucleophilic base that can be particularly effective for challenging couplings.

-

Cesium carbonate (Cs₂CO₃) and Potassium phosphate (K₃PO₄): Weaker bases that can be advantageous when dealing with base-sensitive functional groups on the substrates.

Solvent Considerations: Ensuring Solubility and Stability

Anhydrous, aprotic solvents are the standard for Buchwald-Hartwig aminations to prevent catalyst deactivation and unwanted side reactions.

-

Toluene and 1,4-Dioxane: The most commonly employed and effective solvents for this transformation.

-

Tetrahydrofuran (THF): Another suitable option, though its lower boiling point may necessitate longer reaction times or sealed-tube conditions.

Visualizing the Process

The Catalytic Cycle```dot

Sources

Application Note: Optimized Amide Coupling Strategies for Electron-Deficient 2-Aminopyridines

Introduction: The Challenge of Low Nucleophilicity

In the landscape of medicinal chemistry and drug development, amide bond formation is the most frequently performed reaction.[1][2] While numerous protocols exist, the acylation of electron-deficient heteroaromatic amines, particularly 2-aminopyridines, presents a persistent challenge. The reduced nucleophilicity of the exocyclic amino group, a consequence of the electron-withdrawing nature of the pyridine ring, often leads to low yields, sluggish reactions, or complete failure with standard coupling methodologies.[3]

This technical note provides an in-depth guide for researchers, scientists, and drug development professionals on selecting and implementing optimized coupling reagents and protocols for the successful acylation of these challenging substrates. We will explore the limitations of conventional reagents and detail superior strategies that leverage high-reactivity reagents to overcome the inherent difficulties.

The Problem with Standard Coupling Reagents

Conventional coupling reagents like dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt), or even common uronium salts like HBTU, often fail when applied to electron-deficient 2-aminopyridines.[1][3] The primary reasons for this inefficiency are:

-

Insufficient Activation: The activated species generated (e.g., O-acylisourea, HOBt active ester) are not electrophilic enough to react with the poorly nucleophilic 2-aminopyridine at a practical rate.

-

Competitive Side Reactions: The prolonged reaction times and elevated temperatures often required can lead to side reactions, including epimerization of chiral carboxylic acids.[4]

-

Ring N-Acylation: In some cases, the pyridine ring nitrogen can be acylated, leading to undesired byproducts.

A study on the coupling of a hindered carboxylic acid with an electron-poor and sterically hindered amine demonstrated that methods like EDC/HOBt and DCC/DMAP provided no desired product.[3] This highlights the need for specialized, highly active coupling systems.

Recommended High-Reactivity Coupling Reagents

To achieve high yields and purity, a coupling reagent must generate a highly reactive intermediate capable of rapid reaction with the weakly nucleophilic amine. Several classes of modern reagents have proven effective for this purpose.

Uronium/Aminium Reagents: The Power of Oxyma and HOAt Esters

Third-generation uronium salts, which form highly reactive activated esters, are often the reagents of choice.

-

COMU® (1-Cyano-2-ethoxy-2-oxoethylidenoaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a standout reagent for difficult couplings.[5][6] It is based on the Oxyma Pure leaving group, which forms activated esters with reactivity comparable to or exceeding those derived from HOBt or even HOAt.[5][6] Key advantages include high reactivity, improved safety profile over explosive benzotriazole-based reagents, and water-soluble byproducts, simplifying workup.[5][6]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): As a classic high-performance reagent, HATU generates highly reactive HOAt esters.[5][7] It is known for fast reaction rates and is often successful where other reagents fail.[7] However, its benzotriazole core presents a higher safety risk compared to COMU.[6]

Phosphonium Anhydride Reagents: The Efficacy of T3P®

-

T3P® (Propanephosphonic Acid Anhydride): T3P is a versatile and powerful cyclic anhydride that acts as an excellent water scavenger and carboxylic acid activator.[5][8][9] It is particularly effective for coupling sterically hindered or electronically deactivated substrates.[4][5][8] The byproducts are water-soluble, which facilitates a simple aqueous workup.[9][10] Its use with pyridine as a base has been shown to be a mild, robust, and scalable method that minimizes epimerization.[4]

Triazine-Based Reagents: Mild and Effective Activation

-

DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride): DMTMM is a triazine derivative that efficiently activates carboxylic acids.[11] It is particularly advantageous for its ability to mediate couplings in protic solvents like water or alcohols and for its effectiveness with sterically hindered amines.[2][11] The byproducts, N-methylmorpholine hydrochloride and 1-hydroxy-3,5-dimethoxytriazine, are water-soluble, allowing for easy removal.[2]

Comparative Data

The selection of a coupling reagent can dramatically impact reaction success. The following table summarizes reported outcomes for challenging amide couplings, illustrating the superiority of high-reactivity reagents.

| Carboxylic Acid | Amine | Reagent/Conditions | Yield (%) | Reference |

| Hindered Acid 1a | 2-Amino-5-nitropyridine | BTFFH, DIPEA, MeCN, 70 °C | 78% (isolated) | [3] |

| Hindered Acid 1a | 2-Amino-5-nitropyridine | EDC/HOBt | Trace | [3] |

| Diphenylacetic Acid | Diisopropylamine | BTFFH, DIPEA, MeCN, 70 °C | 71% (isolated) | [3] |

| Diphenylacetic Acid | Diisopropylamine | DCC | 0% | [3] |

| Various Acids | Electron-poor anilines | T3P®, Pyridine | High yields | [4] |

| Various Acids | Electron-poor anilines | EDC/HATU | Lower yields | [4] |

Experimental Protocols & Workflows

Adherence to a well-designed protocol is critical for success. Below are detailed, step-by-step methodologies for using the recommended reagents.

General Workflow for Amide Coupling

The general process for amide coupling using these advanced reagents follows a consistent workflow, which can be visualized in the diagram below.

Caption: General experimental workflow for amide coupling.

Protocol 1: Coupling using COMU

This protocol is adapted from general procedures for COMU-mediated couplings.[6][12]

-

Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv.) and the electron-deficient 2-aminopyridine (1.1 equiv.) in anhydrous DMF or MeCN (to a concentration of ~0.1-0.5 M).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add COMU (1.1 equiv.) to the stirred solution in one portion. The solution may change color.[12]

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling using T3P®

This protocol is based on the highly efficient method developed for epimerization-prone substrates.[4]

-

Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv.) and the electron-deficient 2-aminopyridine (1.1 equiv.) in a suitable solvent such as ethyl acetate or THF.

-

Base Addition: Add pyridine (2.0-3.0 equiv.) to the mixture.

-

Reagent Addition: Add T3P® (typically supplied as a 50% solution in ethyl acetate or DMF) (1.2-1.5 equiv.) dropwise to the stirred solution at room temperature. An exotherm may be observed.

-

Reaction: Stir the mixture at room temperature until the reaction is complete as judged by TLC or LC-MS (typically 1-4 hours).

-

Workup: Quench the reaction by slowly adding water or an aqueous solution of NaHCO₃. The phosphonic acid byproducts are water-soluble.[9][10]

-

Purification: Separate the organic layer. Wash with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Mechanism and Rationale

The success of these reagents lies in the generation of highly activated intermediates that can overcome the activation energy barrier posed by the poor nucleophilicity of the amine.

Caption: Rationale for using high-reactivity coupling reagents.

The key is the formation of an intermediate (e.g., an Oxyma active ester from COMU or a mixed phosphonic anhydride from T3P®) that is significantly more electrophilic than the intermediates formed by standard reagents.[5][6][10] This high reactivity ensures that the coupling reaction proceeds at a much faster rate than potential side reactions, leading to higher yields and purer products.

Conclusion

The successful acylation of electron-deficient 2-aminopyridines is readily achievable with the appropriate selection of modern, high-reactivity coupling reagents. Reagents such as COMU , T3P® , and DMTMM offer significant advantages over traditional methods by generating highly activated intermediates that react efficiently with poorly nucleophilic amines. By following the optimized protocols detailed in this note, researchers can overcome this common synthetic hurdle, improving yields, simplifying purification, and accelerating the synthesis of key intermediates in drug discovery and development programs.

References

-

Wikipedia. DMTMM. [Link]

-

RSC Publishing. (2023, March 2). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. [Link]

-

Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]

-

Organic & Biomolecular Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

-

2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. (n.d.). [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

-

SigutLabs. (2022, March 7). Reagent of the month - March- DMTMM. [Link]

-

YouTube. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. [Link]

-

AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

ResearchGate. (2026, February 7). An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. [Link]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reagent of the month - March- DMTMM - SigutLabs [sigutlabs.com]

- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 5. bachem.com [bachem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. peptide.com [peptide.com]

- 8. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 11. DMTMM - Wikipedia [en.wikipedia.org]

- 12. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Regioselective Halogenation of 2-Amino-4-methoxy-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the regioselective halogenation of 2-Amino-4-methoxy-3-(trifluoromethyl)pyridine. Halogenated aminopyridines are pivotal building blocks in medicinal chemistry and drug discovery, and precise control over their synthesis is paramount. This document elucidates the underlying principles governing the regioselectivity of chlorination, bromination, and iodination of this polysubstituted pyridine. We present validated, step-by-step protocols using common N-halosuccinimide reagents, offering a robust and reproducible methodology for obtaining the desired 5-halo-2-amino-4-methoxy-3-(trifluoromethyl)pyridine isomers. The causality behind experimental choices, mechanistic insights, and data presentation are tailored for researchers in organic synthesis and drug development.

Introduction: The Strategic Importance of Halogenated 2-Aminopyridines

Halogenated pyridine scaffolds are ubiquitous in a vast array of pharmaceuticals and agrochemicals. The introduction of a halogen atom provides a versatile handle for further molecular diversification through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The specific substrate, 2-Amino-4-methoxy-3-(trifluoromethyl)pyridine, combines several key structural features: a nucleophilic amino group for further derivatization, a methoxy group influencing the electronic properties, and a trifluoromethyl group, which is known to enhance metabolic stability and binding affinity of drug candidates.[1] The regioselective installation of a halogen atom onto this complex scaffold is a critical step in the synthesis of novel bioactive molecules.

Mechanistic Insights and Predicting Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution on a polysubstituted pyridine ring is determined by the interplay of the directing effects of each substituent. In the case of 2-Amino-4-methoxy-3-(trifluoromethyl)pyridine, we have a fascinating case of competing and cooperating electronic effects.

-